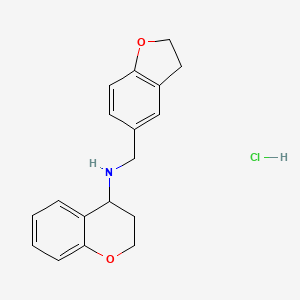![molecular formula C16H26N4O3 B7570849 1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)
1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as EPPU and has a molecular formula of C18H28N4O4.
作用機序
EPPU acts as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, EPPU increases the levels of cAMP and cGMP, which leads to increased signaling in the brain. This increased signaling has been linked to the therapeutic effects of EPPU in neurological disorders.
Biochemical and Physiological Effects:
EPPU has been found to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP in the brain, which leads to increased signaling. This increased signaling has been linked to improved cognitive function, decreased inflammation, and decreased tumor growth. EPPU has also been found to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of EPPU is its low toxicity profile, which makes it safe for use in lab experiments. EPPU is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of EPPU is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on EPPU. One area of interest is the development of EPPU-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of EPPU in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EPPU and its potential applications in other fields such as agriculture and environmental science.
In conclusion, 1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EPPU is straightforward, and it has a low toxicity profile, making it safe for use in lab experiments. EPPU has been found to have several biochemical and physiological effects, and its mechanism of action has been linked to its therapeutic effects in neurological disorders. Further research is needed to fully understand the potential applications of EPPU in various fields and to develop EPPU-based drugs for the treatment of neurological disorders.
合成法
The synthesis of EPPU involves the reaction of 1-ethylpyrrolidin-3-amine with 6-(2-methoxyethoxy)nicotinoyl isocyanate. This reaction leads to the formation of EPPU as a white solid. The purity of the compound can be enhanced by recrystallization.
科学的研究の応用
EPPU has been extensively studied for its potential applications in the field of medicine. Several studies have shown that EPPU exhibits antitumor, anti-inflammatory, and antiviral activities. EPPU has also been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(1-ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-3-20-7-6-13(12-20)10-18-16(21)19-14-4-5-15(17-11-14)23-9-8-22-2/h4-5,11,13H,3,6-10,12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYUAYLVWWDSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CNC(=O)NC2=CN=C(C=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)
![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)




![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)

![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)